molecular formula C16H22F3N3O5 B13396139 1-Boc-2-(L-leucyl)hydrazine TFA Salt

1-Boc-2-(L-leucyl)hydrazine TFA Salt

Cat. No.: B13396139
M. Wt: 393.36 g/mol
InChI Key: KUOXFVJOMSSDEY-UHFFFAOYSA-N
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Description

1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt is a compound used in organic synthesis, particularly in peptide chemistry. The compound contains a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions. The trifluoroacetic acid salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt is typically synthesized through the protection of the amino group of L-leucine with a Boc group, followed by the formation of a hydrazine derivative. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The hydrazine derivative is then formed by reacting the Boc-protected L-leucine with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of 1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

    Substitution Reactions: Reaction with electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.

    Coupling Reactions: DCC or other carbodiimides are used as coupling agents.

    Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Deprotection: The major product is the free amine form of L-leucine hydrazine.

    Coupling Reactions: Peptide derivatives with extended amino acid chains.

    Substitution Reactions: Substituted hydrazine derivatives.

Scientific Research Applications

1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research purposes.

    Proteomics: Applied in the study of protein structure and function through peptide mapping and sequencing.

Mechanism of Action

The mechanism of action of 1-Boc-2-(L-leucyl)hydrazine triflu

Properties

Molecular Formula

C16H22F3N3O5

Molecular Weight

393.36 g/mol

IUPAC Name

benzyl N-[(2-amino-4-methylpentanoyl)amino]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H21N3O3.C2HF3O2/c1-10(2)8-12(15)13(18)16-17-14(19)20-9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,18)(H,17,19);(H,6,7)

InChI Key

KUOXFVJOMSSDEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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